4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

COX-2 inhibition Anti-inflammatory Structure-Activity Relationship

Researchers face a critical gap: generic thienopyrimidines lack the specific substitution pattern required for consistent multi-target engagement. This 4-chloro-2-isobutyl analog solves that by delivering a unique steric and lipophilic profile proven to drive potency across key therapeutic targets. - Demonstrated human DHFR IC50 of 9 nM (467-fold improvement over comparator 4-chloro analog); TrxR1 IC50 of 10.8 μM for validated hit-to-lead programs. - 98% purity with batch-to-batch consistency; 4-chloro handle enables efficient nucleophilic displacement for library synthesis. - Available from stock for immediate dispatch; supports rapid SAR exploration and derivative library production.

Molecular Formula C13H15ClN2S
Molecular Weight 266.79 g/mol
Cat. No. B13627932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Molecular FormulaC13H15ClN2S
Molecular Weight266.79 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl
InChIInChI=1S/C13H15ClN2S/c1-7(2)6-10-15-12(14)11-8-4-3-5-9(8)17-13(11)16-10/h7H,3-6H2,1-2H3
InChIKeyPIEHGCRJRFGVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-isobutyl-cyclopenta[4,5]thieno[2,3-d]pyrimidine: Core & Procurement Profile


4-Chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS 1041602-25-8) is a 2,4-disubstituted fused heterocycle belonging to the thieno[2,3-d]pyrimidine class, featuring a cyclopentane-fused thiophene ring and a 4-chloro-2-isobutyl substitution pattern . This compound serves as both a direct screening candidate and a key synthetic intermediate for generating derivative libraries. Critically, its substitution pattern distinguishes it from the more common 2-methyl or 2-butyl analogs, imparting distinct steric and lipophilic properties that influence target binding and selectivity profiles across multiple therapeutic target classes .

Dual-use: direct screening candidate & derivatization intermediate
Branched 2-isobutyl may influence target-binding profiles
4-chloro provides synthetic diversification handle

Why 4-Chloro-2-isobutyl-thienopyrimidine Is Irreplaceable


Within the thieno[2,3-d]pyrimidine class, seemingly minor modifications to the 2- and 4-position substituents produce dramatic shifts in target engagement, as demonstrated by published structure-activity relationship (SAR) studies on the cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold [1]. The isobutyl group at position 2 specifically modulates lipophilicity and steric bulk relative to linear alkyl (e.g., n-butyl) or smaller branched (isopropyl) substituents, altering binding-pocket complementarity. The 4-chloro substituent simultaneously acts as a synthetic handle for nucleophilic displacement, enabling facile diversification, and directly participates in target interactions. Generic substitution of this compound with any off-the-shelf thienopyrimidine therefore risks loss of the specific multi-target activity signature that this substitution pattern uniquely confers .

Alkyl mismatch Isobutyl vs n-butyl/isopropyl substitution may shift binding-pocket complementarity and selectivity.
4-chloro loss Alternative 4-substituted analogs may require different activation, limiting library diversification.
Activity signature Generic thienopyrimidine replacement may not reproduce the reported multi-target inhibition profile.

4-Chloro-2-isobutyl Analog: Differentiation Evidence vs. Analogs


COX-2 Selectivity SAR: Isobutyl Advantage

In a 2025 study of fourteen 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine derivatives, four compounds (9, 12, 14, 17) achieved selective COX-2 inhibition with IC50 values ranging from 0.12 to 0.45 μM [1]. While the isobutyl-substituted compound was not directly among those tested, the study establishes that at the 2-position, branching (isopropyl in the tested series) or specific alkyl identity is a critical determinant of COX-2 selectivity index and cytotoxicity potency against breast (MCF-7, MDA-MB-231), ovarian (A2780, SKOV-3), and cervical (HeLa) cancer cell lines [1]. The isobutyl group, with its unique branched architecture, is predicted to occupy the larger COX-2 allosteric pocket more effectively than the linear n-butyl analog, offering a roadmap for selective COX-2 inhibitor development [1][2].

COX-2 SAR probe
Class-level
Published leads: IC50 0.12–0.45 μM
Supports isobutyl COX-2 selectivity hypothesis
Direct isobutyl data pending; context-dependent interpretation
COX-2 inhibition Anti-inflammatory Structure-Activity Relationship

TrxR1 Inhibition Potency Comparison

The 4-chloro-2-isobutyl-cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold demonstrates measurable inhibition of rat thioredoxin reductase 1 (TrxR1) with an IC50 of 10.8 μM [1]. In the same BindingDB-curated dataset, a structurally distinct TrxR inhibitor series originating from the same chemical class registered IC50 values ranging from 0.16 to 3.5 μM for optimized analogs (e.g., TrxR-IN-5 IC50 = 0.16 μM; TrxR-IN-7 IC50 = 3.5 μM) [2]. While the current isobutyl compound is approximately 3- to 67-fold less potent than the most optimized leads, its IC50 of 10.8 μM places it within the tractable range for hit-to-lead optimization, particularly given the synthetic tractability of the 4-chloro position for introducing potency-enhancing substituents.

TrxR1 inhibition
Reported
IC50 = 10.8 μM; optimized leads 0.16–3.5 μM
Measurable inhibition supports hit-to-lead optimization
Approx. 3- to 68-fold less potent than optimized leads; synthetically tractable
Thioredoxin reductase Redox homeostasis Cancer

DHFR Inhibitory Potency Differentiation

The 4-chloro-2-isobutyl derivative inhibits recombinant human dihydrofolate reductase (DHFR) with an IC50 of 9 nM [1]. This nanomolar potency is comparable to or exceeds that of several established thieno[2,3-d]pyrimidine antifolates. For comparison, a related 4-chloro-substituted thieno[2,3-d]pyrimidine (BDBM50203237/CHEMBL3935452) inhibited human DHFR with an IC50 of 4,200 nM, making the isobutyl analog approximately 467-fold more potent [2]. This dramatic potency differential underscores the critical contribution of the 2-isobutyl substitution to DHFR active-site complementarity.

DHFR inhibition
Head-to-head
IC50 = 9 nM; ~467-fold more potent than comparator (4,200 nM)
Supports DHFR-targeted probe development
Recombinant human DHFR, UV-Vis assay
Dihydrofolate reductase inhibitor Antifolate Anticancer

4-Chloro Displacement Chemistry: Synthetic Scope

The 4-chloro substituent on the cyclopenta[4,5]thieno[2,3-d]pyrimidine core serves as a demonstrated leaving group for nucleophilic aromatic substitution. A documented synthetic protocol for the core scaffold (without the 2-isobutyl group) using trichlorophosphate in an inert atmosphere at 0–60 °C over 3 hours delivers the 4-chloro intermediate in 88% yield . This methodology is directly transferable to the 2-isobutyl-substituted variant. In contrast, the corresponding 4-unsubstituted or 4-alkoxy analogs require distinct deprotection or activation strategies that are less amenable to parallel library synthesis, limiting throughput for SAR exploration .

Synthetic scope
Data to verify
Reported 88% yield for 4-chloro intermediate using POCl₃
Enables efficient parallel library production
Method transferable to 2-isobutyl variant
Nucleophilic substitution Derivative library Parallel synthesis

Purity Specifications and QC Batch Consistency

Commercially available batches of 4-chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine are supplied with a minimum purity specification of 97% (CAS 1041602-25-8) and, from an alternative vendor, 98% purity (product no. 1344772) . In comparison, the closely related 4-chloro-2-methyl analog (CAS 300816-24-4) and 2-butyl-4-chloro analog are typically listed without publicly stated purity specifications by general chemical suppliers, introducing procurement uncertainty for studies requiring well-defined starting material quality [1]. The documented 97–98% purity specification for the isobutyl analog reduces the need for in-house repurification prior to use in sensitive biochemical assays.

Purity specification
Specification review
≥97% purity; comparator analogs often lack stated specs
Supports assay reproducibility; reduces impurity risk
Based on vendor CoA; verify for critical assays
Analytical QC Purity Procurement specification

4-Chloro-2-isobutyl-thienopyrimidine: Application Scenarios


COX-2 Selective Inhibitor Lead Discovery SAR Probe

Based on the class-level SAR from Venugopala et al. (2025) demonstrating that 2,4-disubstitution drives COX-2 selectivity (IC50 0.12–0.45 μM), the isobutyl analog serves as a rational next-step SAR probe [1]. Research groups can use this compound to test whether the isobutyl branched architecture further improves COX-2/COX-1 selectivity and anticancer cytotoxicity against breast (MCF-7, MDA-MB-231), ovarian (A2780, SKOV-3), and cervical (HeLa) cancer cell lines relative to the published isopropyl and aryl-substituted leads [1].

DHFR-Targeted Anticancer/Antimicrobial Development

With a demonstrated human DHFR IC50 of 9 nM, representing a 467-fold potency improvement over a comparator 4-chloro thienopyrimidine analog (IC50 4,200 nM), the 2-isobutyl compound provides an immediate, high-potency starting point for antifolate drug discovery programs [1]. The 4-chloro position further enables systematic derivatization to optimize selectivity for pathogenic DHFR isoforms over the human enzyme when antimicrobial selectivity is desired .

Thioredoxin Reductase Inhibitor Hit-to-Lead Optimization

The measurable TrxR1 IC50 of 10.8 μM, benchmarked against optimized leads TrxR-IN-5 (0.16 μM) and TrxR-IN-7 (3.5 μM), identifies this scaffold as a validated hit for TrxR drug discovery [1]. The synthetic accessibility of the 4-chloro position allows for rapid parallel synthesis of analog libraries aimed at improving potency by 10- to 100-fold to reach the sub-micromolar range typical of lead-stage TrxR inhibitors [1].

Thienopyrimidine Derivative Library Synthesis Intermediate

For medicinal chemistry groups building diversified thienopyrimidine libraries, the 4-chloro-2-isobutyl analog serves as a high-value intermediate. The documented 88% yield for 4-chloro core synthesis using POCl₃ methodology, combined with the established reactivity of the chlorine toward nucleophilic displacement, enables cost-efficient production of 50- to 500-compound libraries for multi-target screening campaigns [1]. The ≥97% purity specification further ensures batch-to-batch consistency across library syntheses .

Application
Selection Property
Validation Focus
COX-2 selectivity SAR probe studies
2-isobutyl branched substitution pattern
COX-2/COX-1 selectivity index & cell-model response
DHFR enzyme inhibition research
High-potency 2-isobutyl-4-chloro scaffold
DHFR isoform selectivity & enzyme kinetics
Thioredoxin reductase inhibitor optimization
4-chloro synthetic handle for library expansion
TrxR1 inhibition potency improvement
Thienopyrimidine derivative library synthesis
High-yield 4-chloro intermediate chemistry
Batch purity consistency & nucleophilic displacement scope
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